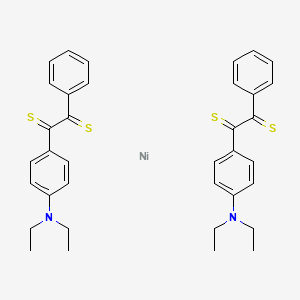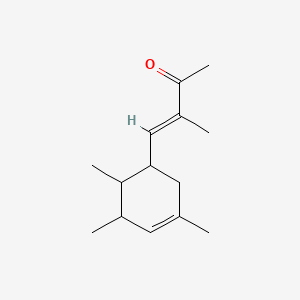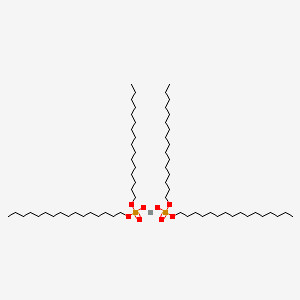
zinc;dihexadecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;dihexadecyl phosphate is a synthetic compound with the molecular formula C64H132O8P2Zn. It is a negatively charged phospholipid that has been used in various scientific and industrial applications. This compound is known for its ability to impart a negative charge to neutral liposomes and has been utilized in the generation of micelles, liposomes, and other types of artificial membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihexadecyl phosphate typically involves the reaction of dihexadecyl phosphate with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or methanol, to ensure the solubility of the reactants. The reaction conditions, including temperature and pH, are carefully monitored to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
Zinc;dihexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphate group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives of this compound .
科学研究应用
Zinc;dihexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the formation of model membranes and as an emulsifying agent in various formulations.
Biology: Employed in the generation of liposomes and micelles for drug delivery and other biological applications.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of cosmetics and other personal care products due to its emulsifying properties
作用机制
The mechanism of action of zinc;dihexadecyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, imparting a negative charge and altering the membrane’s properties. This can affect the membrane’s fluidity, permeability, and overall stability. The molecular targets and pathways involved in its action include interactions with membrane proteins and lipids, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Dihexadecyl phosphate: A similar compound without the zinc component, used in similar applications.
Dicetyl phosphate: Another related compound with similar properties and uses.
Phosphatidic acid: A naturally occurring phospholipid with similar structural features.
Uniqueness
Zinc;dihexadecyl phosphate is unique due to the presence of zinc, which imparts additional properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly useful in applications where stability and targeted delivery are crucial .
属性
分子式 |
C64H132O8P2Zn |
|---|---|
分子量 |
1157.1 g/mol |
IUPAC 名称 |
zinc;dihexadecyl phosphate |
InChI |
InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2 |
InChI 键 |
YDTQNWNPMJTJCW-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


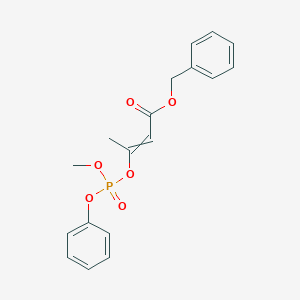
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
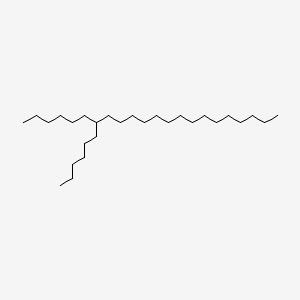
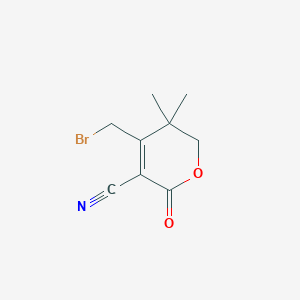
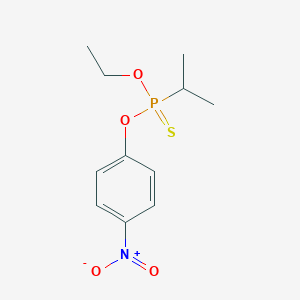
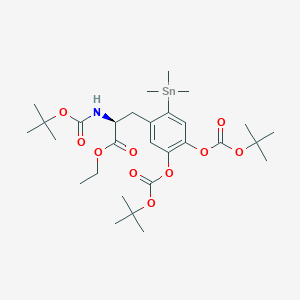
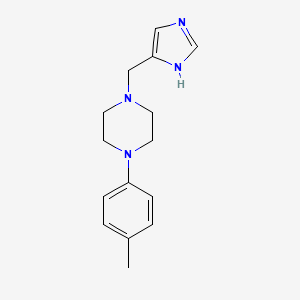
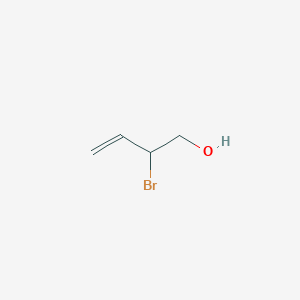
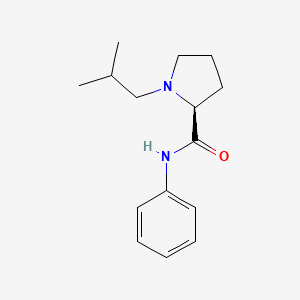
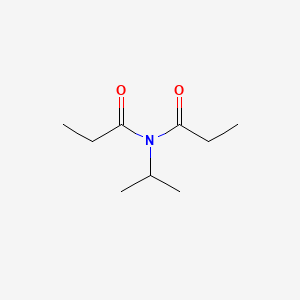
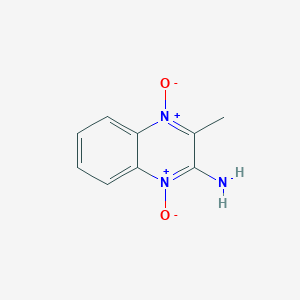
![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
